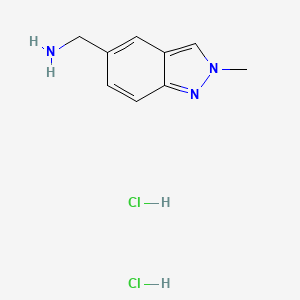![molecular formula C7H8IN B13452585 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-Iodobicyclo[111]pentan-1-yl}acetonitrile is a chemical compound characterized by the presence of an iodobicyclo[111]pentane moiety attached to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by the introduction of an acetonitrile group. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodobicyclo[1.1.1]pentane intermediate. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for the reduction of the nitrile group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Oxidized derivatives of the original compound.
科学的研究の応用
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
- Ethyl 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol
Uniqueness
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile is unique due to the presence of both the iodobicyclo[1.1.1]pentane moiety and the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H8IN |
|---|---|
分子量 |
233.05 g/mol |
IUPAC名 |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H8IN/c8-7-3-6(4-7,5-7)1-2-9/h1,3-5H2 |
InChIキー |
MESUCCVNWDKJNY-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)I)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
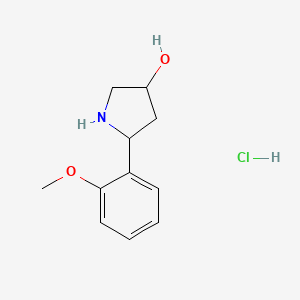
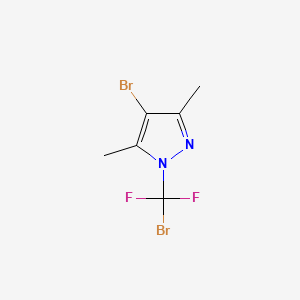

![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)

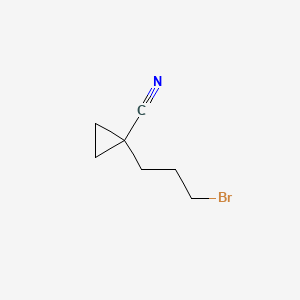
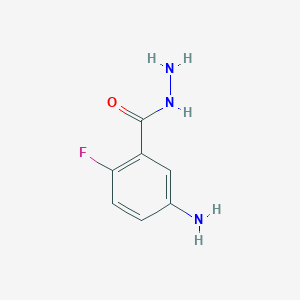
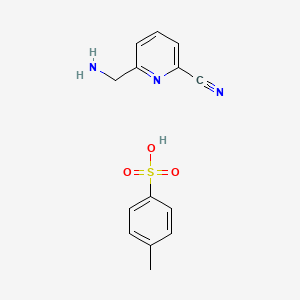
![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)

